N-ethyl-3-fluorobenzene-1-sulfonamide
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Overview
Description
“N-ethyl-3-fluorobenzene-1-sulfonamide” is an organo-sulphur compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and an ethyl group . The sulfonamide group is characterized by the -SO2NH2 group .Scientific Research Applications
Carbonic Anhydrase Inhibition
N-ethyl-3-fluorobenzene-1-sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases, particularly the tumor-associated isozyme IX. These compounds, including halogenated sulfonamides, show potent inhibition capabilities, suggesting their potential use as antitumor agents (Ilies et al., 2003).
Sulfoxidation Catalyst
Research on sulfoxides, significant in various chemical reactions, has identified this compound related compounds as effective for initiating and oxidizing reactions to form sulfoxides from thiols and alkenes or alkynes under mild conditions (Zhang et al., 2016).
Synthesis of Triazines and Other Heterocycles
N-halosulfonamides, closely related to this compound, have been utilized as efficient catalysts for synthesizing triazines and phthalazine derivatives. This showcases the versatility of sulfonamide derivatives in facilitating the synthesis of complex heterocyclic compounds under solvent-free conditions (Ghorbani‐Vaghei et al., 2015; Ghorbani‐Vaghei et al., 2011).
Electrophilic Fluorination
In the synthesis of alpha-fluorosulfonamides, electrophilic fluorination using compounds related to this compound as fluorinating agents has proven effective. This method underlines the role of sulfonamide derivatives in introducing fluorine atoms into organic molecules, a key step in the development of pharmaceuticals and agrochemicals (Hill et al., 2004).
Sulfonylation of Amines, Alcohols, and Phenols
A novel method for the sulfonylation of amines, alcohols, and phenols using N-fluorobenzenesulfonimide showcases the utility of this compound derivatives in forming sulfonamides and sulfonic esters under mild conditions. This highlights the compound's significance in synthesizing compounds with a broad range of functional groups (Li et al., 2018).
Mechanism of Action
Target of Action
N-ethyl-3-fluorobenzene-1-sulfonamide (NEFBS) is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
NEFBS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, NEFBS prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by NEFBS is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, NEFBS disrupts this cycle, leading to a deficiency of folic acid in bacteria . This deficiency prevents the bacteria from replicating, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of NEFBS.
Result of Action
The primary result of NEFBS’s action is the inhibition of bacterial replication due to the disruption of folic acid synthesis . This leads to a decrease in the number of bacteria, thereby helping to control bacterial infections .
Properties
IUPAC Name |
N-ethyl-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWVKIUBBLNBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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